3-Furanmethanethiol

CAS No.: 108499-25-8

Cat. No.: VC7935807

Molecular Formula: C5H6OS

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108499-25-8 |

|---|---|

| Molecular Formula | C5H6OS |

| Molecular Weight | 114.17 g/mol |

| IUPAC Name | furan-3-ylmethanethiol |

| Standard InChI | InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2 |

| Standard InChI Key | QVJBJBWGSWLPQL-UHFFFAOYSA-N |

| SMILES | C1=COC=C1CS |

| Canonical SMILES | C1=COC=C1CS |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

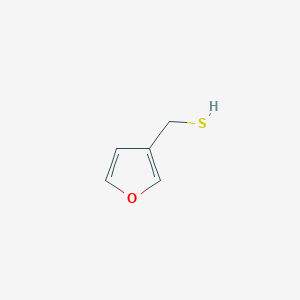

3-Furanmethanethiol has the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol . Its structure consists of a furan ring (C₄H₃O) with a methylthiol (-CH₂SH) group attached to the 3-position (Figure 1). The compound’s IUPAC name, furan-3-ylmethanethiol, reflects this substitution pattern .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 108499-25-8 |

| Molecular Formula | C₅H₆OS |

| Molecular Weight | 114.17 g/mol |

| SMILES | C1=COC=C1CS |

| InChIKey | QVJBJBWGSWLPQL-UHFFFAOYSA-N |

Structural and Stereochemical Features

The planar furan ring introduces aromaticity, while the thiol group contributes to the compound’s reactivity. Computational models predict a bond angle of ~107° at the sulfur atom, consistent with typical thiol geometries . No stereoisomers are reported due to the absence of chiral centers.

Physicochemical Properties

Odor Profile

3-Furanmethanethiol is described as having a roasted coffee-like aroma , though quantitative olfactory threshold data are unavailable. Comparatively, 2-furanmethanethiol exhibits a detection threshold of 0.4–1.2 ng/L in wine , suggesting similar potency for the 3-isomer.

Reactivity

The thiol group enables characteristic reactions:

-

Oxidation: Forms disulfides or sulfonic acids under strong oxidizing conditions.

-

Alkylation: Reacts with alkyl halides to produce thioethers.

-

Metal Coordination: Binds to transition metals (e.g., mercury, silver), a property exploited in analytical chemistry .

Applications and Industrial Relevance

Analytical Chemistry

Derivatization with p-hydroxymercuribenzoate (pHMB) enables sensitive quantification via gas chromatography . This method, validated for 2-furanmethanethiol, could be adapted for the 3-isomer.

Research Gaps and Future Directions

-

Synthesis Optimization: Development of scalable, cost-effective routes.

-

Toxicological Studies: Acute and chronic exposure assessments.

-

Flavor Interaction Analysis: Role in Maillard reaction products and food matrix interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume